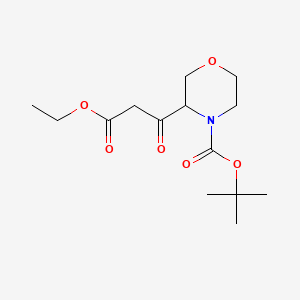

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate

Description

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butyl carboxylate group at the 4-position and a 3-ethoxy-3-oxopropanoyl substituent at the 3-position. The 3-ethoxy-3-oxopropanoyl moiety consists of a three-carbon chain with an ethoxy ester and a ketone group, contributing to its unique reactivity and physicochemical properties.

Properties

Molecular Formula |

C14H23NO6 |

|---|---|

Molecular Weight |

301.34 g/mol |

IUPAC Name |

tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C14H23NO6/c1-5-20-12(17)8-11(16)10-9-19-7-6-15(10)13(18)21-14(2,3)4/h10H,5-9H2,1-4H3 |

InChI Key |

QLBANAACJYYHFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1COCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate

General Synthetic Strategy

The preparation of this compound typically involves the acylation of a morpholine-4-carboxylate derivative bearing a tert-butyl protecting group at the nitrogen atom. The acylating agent is commonly an ethyl 3-oxo-3-ethoxypropanoate or its activated equivalent. The synthetic approach can be summarized in the following key steps:

- Protection of morpholine nitrogen with a tert-butyl carboxylate group (Boc protection).

- Introduction of the 3-ethoxy-3-oxopropanoyl moiety via acylation.

- Purification and isolation of the target compound.

Detailed Preparation Method

Step 1: Preparation of tert-butyl morpholine-4-carboxylate

- Starting from morpholine-4-carboxylic acid or its derivatives, the nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Typical solvent: dichloromethane.

- Temperature: 0 °C to room temperature.

- Reaction time: several hours to overnight.

- Workup involves aqueous quenching, organic extraction, drying, and concentration.

Step 2: Acylation with ethyl 3-oxo-3-ethoxypropanoate or equivalent

- The tert-butyl morpholine-4-carboxylate is reacted with ethyl 3-oxo-3-ethoxypropanoate or an activated derivative such as ethyl potassium malonate or Meldrum's acid derivatives.

- Activation agents may include carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) or 1,1'-carbonyldiimidazole.

- Catalysts such as 4-dimethylaminopyridine (DMAP) can be employed to enhance acylation efficiency.

- Solvent: anhydrous tetrahydrofuran or dichloromethane.

- Temperature: 0 °C to reflux (typically 40–60 °C).

- Reaction time: 2 to 24 hours depending on conditions.

- The crude product is purified by recrystallization or chromatographic methods.

Step 3: Purification and characterization

- The final compound is isolated as a white solid.

- Purity is typically 95% or higher.

- Characterization includes NMR, IR, mass spectrometry, and elemental analysis.

Experimental Data Summary

| Step | Reagents and Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Morpholine-4-carboxylic acid + di-tert-butyl dicarbonate + triethylamine | Dichloromethane | 0 °C to 25 °C | 4–12 hours | 70–85 | Boc protection of morpholine nitrogen |

| 2 | tert-butyl morpholine-4-carboxylate + ethyl 3-oxo-3-ethoxypropanoate + carbodiimide + DMAP | THF or DCM | 0 °C to 60 °C | 2–24 hours | 60–80 | Acylation step; carbodiimide activation |

| 3 | Purification by recrystallization or chromatography | — | Room temperature | — | — | Purity >95% confirmed by NMR and MS |

Mechanistic Insights and Optimization

- The Boc protection step stabilizes the morpholine nitrogen, preventing side reactions during acylation.

- Carbodiimide-mediated coupling activates the carboxyl group of the acylating agent, facilitating nucleophilic attack by the morpholine nitrogen.

- DMAP acts as a nucleophilic catalyst, increasing the rate and yield of acylation.

- Temperature control is critical to avoid decomposition or side reactions.

- Use of anhydrous solvents and inert atmosphere (nitrogen) improves reaction reproducibility and purity.

Alternative Synthetic Approaches

- Some patents describe the use of Meldrum's acid derivatives for the acylation step, which can be converted under mild conditions to the 3-ethoxy-3-oxopropanoyl moiety.

- Ethyl potassium malonate in the presence of magnesium chloride and carbonyldiimidazole has been used to generate activated intermediates for coupling with amino acid derivatives structurally related to morpholine carboxylates.

- These methods may offer advantages in terms of reaction times and yields but require careful control of reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The ethoxy-oxopropanoyl group can act as a reactive site for nucleophilic attack, while the morpholine ring can interact with various biological receptors. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The substituent at the morpholine ring’s 3-position significantly influences molecular weight, polarity, and reactivity. Key analogs include:

Key Observations :

- Substituent Chain Length: The target compound’s three-carbon substituent (vs.

- Functional Groups: The ethoxy ester and ketone in the target’s substituent contrast with methoxy esters (CAS 813433-74-8) or non-ester groups (e.g., cyclopropyl-formyl in CAS 2639451-87-7), impacting hydrolysis rates and electronic properties.

- Positional Isomerism : The tert-butyl (R)-2-(3-ethoxy-3-oxopropyl) analog (CAS 1787250-39-8) highlights how substituent placement (2- vs. 3-position) affects steric interactions and synthetic accessibility .

Physicochemical and Spectral Properties

- Rotameric Signals : tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate (CAS 761460-04-2) exhibited rotameric signals in <sup>13</sup>C NMR (δ 40.3, 39.8 ppm), suggesting conformational flexibility due to the ethoxy group . The target compound’s longer substituent may exacerbate this effect.

- Stability : Hydroxymethyl derivatives (e.g., CAS 473923-56-7) show applications as kinase inhibitor intermediates, implying that the target’s ketone-ester group could enhance stability in biological systems .

Biological Activity

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate (commonly referred to as TBEMC) is a morpholine derivative with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of TBEMC is , with a molecular weight of 301.34 g/mol. The compound features a tert-butyl ester group and an ethoxy-oxopropanoyl moiety, contributing to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H23NO6 |

| Molecular Weight | 301.34 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C14H23NO6/c1-5-20-12(17)8-11(16)10-9-19-7-6-15(10)13(18)21-14(2,3)4/h10H,5-9H2,1-4H3 |

| SMILES | CCOC(=O)CC(=O)C1COCCN1C(=O)OC(C)(C)C |

TBEMC's biological activity is primarily attributed to its interaction with various molecular targets. The ethoxy-oxopropanoyl group serves as a reactive site for nucleophilic attacks, while the morpholine ring can interact with multiple biological receptors. These interactions can modulate biochemical pathways, influencing cellular processes such as enzyme activity and signal transduction.

Enzyme Interaction Studies

Research indicates that TBEMC can act as an inhibitor or modulator of specific enzymes. For instance:

- Enzyme Inhibition : TBEMC has been shown to inhibit certain proteases and kinases, which are crucial in various signaling pathways. This inhibition can lead to altered cellular responses, potentially useful in therapeutic contexts.

Antimicrobial Properties

Initial studies suggest that TBEMC exhibits antimicrobial activity against several bacterial strains. The compound's structure may enhance its ability to penetrate bacterial membranes, leading to increased efficacy.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on the effects of TBEMC on cancer cell lines demonstrated significant cytotoxicity at specific concentrations. The mechanism was linked to the induction of apoptosis through caspase activation.

- Animal Models : In vivo studies using rodent models have shown that TBEMC administration leads to reduced tumor growth in xenograft models, indicating its potential as an anticancer agent.

- Pharmacokinetics : Research into the pharmacokinetics of TBEMC revealed favorable absorption and distribution characteristics, suggesting it could be developed into a viable therapeutic agent.

Comparative Analysis with Similar Compounds

TBEMC shares structural similarities with other morpholine derivatives but exhibits unique biological activities due to its specific functional groups. A comparison table is provided below:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate | Moderate cytotoxicity | Similar structure |

| Tert-butyl 3-(3-hydroxypropionate) | Antimicrobial properties | Different functional group |

| Tert-butyl 3-(2-ethoxy-2-oxoethyl)morpholine | Enzyme inhibition | Related but less potent |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate?

- Methodological Answer : The synthesis typically involves sequential functionalization of the morpholine ring. A key step is the introduction of the 3-ethoxy-3-oxopropanoyl group via nucleophilic acylation or Michael addition. For example, tert-butyl chloroformate is used to protect the morpholine nitrogen, followed by coupling with ethyl acetoacetate derivatives under basic conditions (e.g., triethylamine in dichloromethane) . Reaction optimization includes temperature control (0–25°C) and solvent selection (polar aprotic solvents like DMF) to enhance yield (42–69%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR (if phosphorylated intermediates are involved) identify functional groups and stereochemistry. For instance, diastereomeric splitting in NMR signals at δ 3.2–4.5 ppm confirms morpholine ring substitution .

- Mass Spectrometry : ESI-MS and HRMS validate molecular weight (e.g., [M+Na] at m/z 374.2497) and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 210–254 nm) assesses purity (>95%) .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream reactions?

- Methodological Answer : The tert-butyl moiety acts as a steric shield, protecting the morpholine nitrogen from unwanted nucleophilic attacks during functionalization (e.g., amidations or oxidations). It can be selectively removed under acidic conditions (e.g., TFA in DCM) to expose the secondary amine for further derivatization .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges during the synthesis of enantiomerically pure derivatives?

- Methodological Answer : Chiral resolution techniques, such as enzymatic kinetic resolution or chiral HPLC, separate enantiomers. Alternatively, asymmetric catalysis (e.g., chiral palladium complexes) ensures enantioselective formation of the morpholine ring’s stereocenter. For example, (R)-configured derivatives are synthesized using (R)-BINOL-derived catalysts, achieving >90% enantiomeric excess .

Q. How can conflicting NMR data (e.g., split signals or unexpected coupling constants) be resolved?

- Methodological Answer : Split signals in NMR often arise from rotameric equilibria or diastereomerism. Variable-temperature NMR (e.g., 25°C to −40°C) slows conformational exchange, simplifying spectra. 2D NMR (COSY, NOESY) clarifies through-space interactions, while X-ray crystallography (using SHELX software ) provides definitive stereochemical assignments .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes. The ethoxy-oxopropanoyl group’s electrostatic potential maps (DFT calculations at B3LYP/6-31G* level) highlight hydrogen-bonding interactions with active-site residues (e.g., Ser-OH in hydrolases) .

Q. How does the compound behave under oxidative or reductive conditions in catalytic systems?

- Methodological Answer : The ethoxy-oxopropanoyl group undergoes oxidation to a carboxylic acid with KMnO/HO (yield: 60–75%) or reduction to a propanol with NaBH/MeOH. Monitoring via TLC (silica, ethyl acetate/hexane) ensures reaction progress .

Q. What are the limitations of using this compound in high-throughput screening assays?

- Methodological Answer : Its moderate solubility in aqueous buffers (logP ≈ 2.5) requires DMSO cosolvents (<1% v/v). Stability studies (LC-MS over 24h) show degradation under UV light, necessitating amber vials for storage .

Key Research Challenges

- Stereochemical Purity : Achieving >99% ee without costly chiral columns remains unresolved.

- Scale-Up : Batch reactors yield 50–100 mg; continuous flow systems (microreactors) may improve throughput .

- Biological Activity : Limited in vivo data on pharmacokinetics (e.g., CYP450 metabolism) require further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.